molecular formula C22H21N3O4S B11296554 5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one

5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B11296554
M. Wt: 423.5 g/mol
InChI Key: TUKXFBJDYYHMAP-UHFFFAOYSA-N
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Description

The compound 5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one is a complex heterocyclic molecule. It features a thiazole ring, a pyrrole ring, and multiple methoxy and amino substituents. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzaldehyde , 3-methoxybenzaldehyde , and thioamide derivatives. The key steps involve:

    Formation of the thiazole ring: This can be achieved through the cyclization of thioamide with an appropriate α-haloketone.

    Formation of the pyrrole ring: This involves the condensation of the thiazole derivative with an α,β-unsaturated carbonyl compound.

    Amino substitution: Introduction of the amino group can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of high-throughput reactors, efficient purification techniques such as recrystallization or chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one: undergoes several types of chemical reactions:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The amino group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride.

    Substitution: Electrophiles such as acyl chlorides or sulfonyl chlorides.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of amides or sulfonamides.

Scientific Research Applications

5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one: has several scientific research applications:

    Medicinal Chemistry: Potential use as an anti-inflammatory, antimicrobial, or anticancer agent.

    Biological Studies: Investigation of its effects on various biological pathways and targets.

    Industrial Applications: Use as a precursor for the synthesis of more complex molecules with desired biological activities.

Mechanism of Action

The mechanism of action of 5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets. The thiazole and pyrrole rings can interact with enzymes or receptors, modulating their activity. The methoxy and amino groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-4-(3,4-dimethoxyphenyl)pyrazoles
  • 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide

Uniqueness

5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one: is unique due to its combination of thiazole and pyrrole rings, which are not commonly found together in a single molecule. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C22H21N3O4S

Molecular Weight

423.5 g/mol

IUPAC Name

4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-(3-methoxyphenyl)-2H-pyrrol-3-ol

InChI

InChI=1S/C22H21N3O4S/c1-27-15-6-4-5-14(10-15)25-11-17(26)20(21(25)23)22-24-16(12-30-22)13-7-8-18(28-2)19(9-13)29-3/h4-10,12,23,26H,11H2,1-3H3

InChI Key

TUKXFBJDYYHMAP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)C4=CC(=CC=C4)OC)O)OC

Origin of Product

United States

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